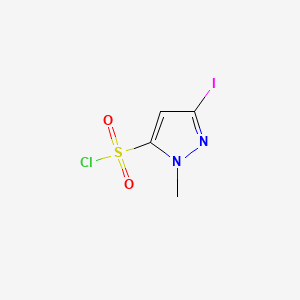![molecular formula C12H19Cl2N3O B6610398 (2-{6-methoxyimidazo[1,5-a]pyridin-3-yl}ethyl)dimethylamine dihydrochloride CAS No. 2763755-35-5](/img/structure/B6610398.png)
(2-{6-methoxyimidazo[1,5-a]pyridin-3-yl}ethyl)dimethylamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-{6-Methoxyimidazo[1,5-a]pyridin-3-yl}ethyl)dimethylamine dihydrochloride is a heterocyclic compound with potential applications in pharmaceutical and chemical research. Its molecular structure features an imidazo[1,5-a]pyridine core, which is often associated with biological activity and therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-{6-methoxyimidazo[1,5-a]pyridin-3-yl}ethyl)dimethylamine dihydrochloride typically begins with the preparation of the imidazo[1,5-a]pyridine ring system. This can be achieved through a cyclization reaction involving appropriate precursors, such as 2-aminopyridine and an aldehyde or ketone. The methoxy substituent is introduced via a methylation step, using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods: Scaling up for industrial production requires optimizing the cyclization and methylation steps to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize by-products. The dihydrochloride salt form is obtained through crystallization, employing hydrochloric acid to achieve the desired crystalline structure.
Types of Reactions it Undergoes:
Oxidation: Oxidative reactions can modify the imidazo[1,5-a]pyridine core, potentially altering biological activity.
Reduction: The compound may undergo reduction, particularly targeting the imidazo ring, to yield derivatives with different pharmacological profiles.
Substitution: Substitution reactions can occur at various positions on the ring system, especially at the 6-methoxy group or ethylamine side chain.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed from These Reactions:
Oxidation Products: N-oxides, modified pyridine rings.
Reduction Products: Saturated ring systems, altered imidazo cores.
Substitution Products: Functionalized imidazo[1,5-a]pyridines, varying side chains.
科学研究应用
(2-{6-Methoxyimidazo[1,5-a]pyridin-3-yl}ethyl)dimethylamine dihydrochloride has shown promise in various fields:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Potentially serves as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: May be utilized in the development of specialty chemicals and materials.
作用机制
The compound's biological effects stem from its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways can involve alterations in signaling cascades, impacting cellular processes like proliferation or apoptosis.
相似化合物的比较
2-{6-Methoxyimidazo[1,5-a]pyridin-3-yl}ethylamine
2-{6-Ethoxyimidazo[1,5-a]pyridin-3-yl}ethylamine
Imidazo[1,5-a]pyridine derivatives with varying alkyl or aryl substitutions
These compounds share structural similarities but differ in their side chains or functional groups, leading to diverse applications and effects.
Hope this is what you were looking for! Shall we dive deeper into any of these sections?
属性
IUPAC Name |
2-(6-methoxyimidazo[1,5-a]pyridin-3-yl)-N,N-dimethylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.2ClH/c1-14(2)7-6-12-13-8-10-4-5-11(16-3)9-15(10)12;;/h4-5,8-9H,6-7H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHATXGDEKZYAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=NC=C2N1C=C(C=C2)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{[1,1'-biphenyl]-4-carbonyl}-3-fluoropyrrolidine](/img/structure/B6610315.png)
![benzyl N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B6610320.png)

![4-fluoro-3-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid](/img/structure/B6610342.png)
![1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane](/img/structure/B6610359.png)



![1-nitro-3-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B6610392.png)

sulfamoyl}benzene-1-sulfonyl fluoride](/img/structure/B6610405.png)



